molecular formula C13H17N5O4S B2874199 Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate CAS No. 895007-07-5

Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate

Cat. No.: B2874199
CAS No.: 895007-07-5
M. Wt: 339.37
InChI Key: BFFMYQXSGLOOSL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C13H17N5O4S and its molecular weight is 339.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on compounds structurally related to Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate has demonstrated their utility in the synthesis of various heterocycles. For example, novel heterocyclic compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against Spodoptera littoralis (Fadda et al., 2017). Such studies illustrate the potential for developing bioactive compounds based on this chemical scaffold.

Potential in Medicinal Chemistry

While explicit studies on the medicinal applications of this compound are not directly cited, research on similar compounds suggests a broad interest in exploiting the chemical diversity of triazolopyrimidines and related structures for therapeutic purposes. Compounds with related structures have been explored for antimicrobial (Hossan et al., 2012) and antiasthmatic activities (Medwid et al., 1990), showcasing the versatility of this chemical framework.

Role in Synthetic Organic Chemistry

The compound and its analogs serve as key intermediates in synthetic organic chemistry, facilitating the creation of diverse heterocyclic structures. Their utility is highlighted in the synthesis of pyrimidine and pyridine derivatives, which are of significant interest due to their wide range of biological activities. The facile synthesis of these derivatives underscores the importance of such compounds in constructing complex molecular architectures (Kanno et al., 1991).

Exploring Chemical Reactivity

Investigations into the reactivity of compounds bearing the triazolopyrimidine core structure reveal their potential for generating novel chemical entities through various cyclization and substitution reactions. These studies not only expand the chemical space accessible for pharmaceutical development but also contribute to a deeper understanding of the underlying principles governing chemical reactivity and molecular design (Didenko et al., 2010).

Properties

IUPAC Name

ethyl 2-[[2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c1-4-22-10(20)5-14-9(19)6-23-13-17-16-12-15-11(21)7(2)8(3)18(12)13/h4-6H2,1-3H3,(H,14,19)(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFMYQXSGLOOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C2N1C(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.